1,3,6,8-Tetrabromopyrene
Overview
Description
1,3,6,8-Tetrabromopyrene is a chemical compound that serves as a precursor for various star-shaped organic semiconductors. These materials are synthesized from this compound and are notable for their solubility in common organic solvents, which facilitates the solution processing of devices like organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of derivatives of this compound involves various coupling reactions. For instance, 1,3,6,8-tetra(2-pyridyl)pyrene is synthesized through Suzuki couplings between this compound and 2-pyridylboronate . Additionally, the synthesis of 1,3,6,8-tetraethynylpyrene derivatives has been reported, with the introduction of acetylenic groups leading to significant changes in their optical properties .
Molecular Structure Analysis
The molecular structure of this compound derivatives is crucial for their electronic and photophysical properties. For example, the introduction of trimethylsilyl groups to 1,3,6,8-tetraethynylpyrene results in different modes of molecular packing, which can be interconverted by physical stimuli . The molecular structure of these derivatives influences their fluorescence emission and their potential use in electronic devices.
Chemical Reactions Analysis
This compound undergoes various chemical reactions to form different functional materials. For instance, the cyclometalating bridging ligand 1,3,6,8-tetra(2-pyridyl)pyrene, when complexed with ruthenium, exhibits electronic coupling between the metal centers . The chemical reactivity of this compound allows for the creation of materials with unique electronic and optical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are diverse and depend on the substituents attached to the pyrene core. For example, the 1,3,6,8-tetrakis(ethylthio)pyrene-DDQ complex exhibits different physical properties in its two isolated phases, with variations in conductivity and IR spectra . The photophysical properties of 1,3,6,8-tetraethynylpyrene and its trimethylsilyl derivative have been studied, revealing high fluorescence quantum yields and solvent-insensitive vibronic band intensity ratios .
Scientific Research Applications
Organic Electronics and OLED Devices
1,3,6,8-Tetrabromopyrene has been utilized significantly in the field of organic electronics, particularly for designing and constructing novel classes of pyrene-based organic semiconducting materials. It has been used in the production of electroluminescent organic semiconductors for OLED devices, showing promising device performance with emissions in the blue and green spectrum. These materials, synthesized using Suzuki coupling reactions, have been effective as active light-emitting layers in organic light-emitting diodes (OLEDs), showcasing maximum brightness and power efficiency in certain derivatives (Salunke et al., 2016), (Sonar et al., 2010).
Sensing Applications
Another significant application of this compound is in the synthesis of luminescent sensors. These sensors have been employed for selective and sensitive detection of metal ions and nitroaromatic explosives. By altering the reactive ratios of monomers, including this compound, researchers have successfully tailored the color of the resultant materials, covering a wide range of emission peaks. This adaptability makes these materials suitable for applications in sensing, photocatalysis, and medical imaging (Guo & Cao, 2015).
Molecular Chemistry and Polymer Networks
This compound has also been integral in advancing molecular chemistry, particularly in the formation of covalent organic polymers (COPs) and polymer networks. Studies have explored its role in on-surface polymerization, revealing how different substrates influence the formation of intermolecular bonds and the morphology of the final polymer network. These findings have implications for the development of novel materials in nanotechnology and surface chemistry (Pham et al., 2016).
Photocatalysis and Light-Emitting Applications
The compound has been employed in photocatalysis, demonstrating its utility in processes like visible-light irradiation and reductive desulfonylation. Its derivatives have been used as photocatalysts, highlighting their potential in green chemistry applications (Orita et al., 2021).
Gas Adsorption and Porosity
In the context of gas adsorption, this compound-based copolymerized conjugated microporous polymers have shown high surface areas and notable CO2 uptake. These properties are vital for applications in environmental science and engineering, particularly for capturing greenhouse gases (Yu et al., 2015).
Mechanism of Action
Target of Action
1,3,6,8-Tetrabromopyrene is primarily used as a reactant in the synthesis of pyrene-centered starburst oligofluorenes . These oligofluorenes are used in electroluminescent devices . The compound’s primary targets are therefore the molecular structures within these devices.
Mode of Action
The mode of action of this compound involves its interaction with other compounds during the synthesis process. It serves as a building block in the creation of blue to green OLED emitters . The bromine atoms in the compound can undergo reactions that allow for the attachment of other functional groups, leading to the formation of complex structures .
Biochemical Pathways
It is involved in the Ni-catalyzed Yamamoto reaction, a process used to create covalent organic polymers .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that the compound has high gi absorption .
Result of Action
The result of this compound’s action is the formation of pyrene-centered starburst oligofluorenes, which display good film-forming ability and sky-blue fluorescence . These oligofluorenes are used in electroluminescent devices, contributing to their light-emitting properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of covalent organic polymers using the compound is carried out under specific conditions, such as a certain temperature . Additionally, the compound’s luminescent properties can be affected by the presence of metal ions and nitroaromatic explosives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3,6,8-tetrabromopyrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6Br4/c17-11-5-13(19)9-3-4-10-14(20)6-12(18)8-2-1-7(11)15(9)16(8)10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBKRTZIYOKNRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2Br)Br)C=CC4=C(C=C(C1=C43)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6Br4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029165 | |
Record name | 1,3,6,8-Tetrabromopyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
128-63-2 | |
Record name | 1,3,6,8-Tetrabromopyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,6,8-Tetrabromopyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrene, 1,3,6,8-tetrabromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,6,8-Tetrabromopyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,6,8-tetrabromopyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,6,8-TETRABROMOPYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VWU1E395N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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